3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
“(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone” is a complex organic compound. It is a derivative of pyridazinone, which is known for its wide range of pharmacological activities . This compound contains a 5-chloro-2-methoxyphenyl group, a pyridazin-3-yl group, and a piperazin-1-yl methanone group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the preparation of the 5-chloro-2-methoxyphenyl group and the pyridazin-3-yl group. These groups could be prepared separately and then combined in a later step. The piperazin-1-yl methanone group could be added in a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 5-chloro-2-methoxyphenyl group contains a chlorine atom and a methoxy group attached to a phenyl ring. The pyridazin-3-yl group contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The piperazin-1-yl methanone group contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a methanone group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The chlorine atom in the 5-chloro-2-methoxyphenyl group could undergo substitution reactions. The nitrogen atoms in the pyridazin-3-yl and piperazin-1-yl methanone groups could participate in a variety of reactions, including the formation of coordination compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chlorine atom and the methoxy group in the 5-chloro-2-methoxyphenyl group could affect its polarity and solubility. The nitrogen atoms in the pyridazin-3-yl and piperazin-1-yl methanone groups could affect its basicity .Mechanism of Action
The mechanism of action of this compound could depend on its structure and the target it interacts with. As a derivative of pyridazinone, it could exhibit a wide range of pharmacological activities. For example, pyridazinone derivatives have been found to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its pharmacological activities and the development of methods for its synthesis. Given the wide range of activities exhibited by pyridazinone derivatives, this compound could have potential applications in the treatment of various diseases .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-27-13-3-2-11(18)10-12(13)16(26)25-8-6-24(7-9-25)15-5-4-14(22-23-15)17(19,20)21/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJWXLPUPHAZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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